molecular formula C12H14O3 B2702374 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 57122-06-2

4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2702374
CAS No.: 57122-06-2
M. Wt: 206.241
InChI Key: OZVIHVKYWYOEOV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H14O3. It is a derivative of 1-indanone and is characterized by the presence of methoxy and methyl groups on the indanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material. This compound can be synthesized by reacting formaldehyde and dimethylamine under argon gas .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it increases acetylcholine concentrations in the brain, improving cholinergic function and potentially alleviating symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVIHVKYWYOEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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